Benzonitrile, 5-nitro-2-(1-oxopropyl)-
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Overview
Description
Benzonitrile, 5-nitro-2-(1-oxopropyl)- is a specialized chemical compound with the molecular formula C10H8N2O3 It is characterized by the presence of a benzonitrile core substituted with a nitro group and a 1-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 5-nitro-2-(1-oxopropyl)- typically involves the nitration of benzonitrile derivatives followed by the introduction of the 1-oxopropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzonitrile ring.
Industrial Production Methods
Industrial production of Benzonitrile, 5-nitro-2-(1-oxopropyl)- may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The subsequent introduction of the 1-oxopropyl group can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation using acyl chlorides in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-nitro-2-(1-oxopropyl)- undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Oxidation: The compound can undergo oxidation reactions, where the 1-oxopropyl group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 5-amino-2-(1-oxopropyl)benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of 5-nitro-2-(1-oxopropyl)benzoic acid.
Scientific Research Applications
Benzonitrile, 5-nitro-2-(1-oxopropyl)- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 5-nitro-2-(1-oxopropyl)- involves its interaction with molecular targets and pathways within biological systems The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Benzonitrile, 5-nitro-2-(1-oxopropyl)- can be compared with other similar compounds, such as:
Benzonitrile, 4-nitro-2-(1-oxopropyl)-: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Benzonitrile, 5-nitro-2-(1-oxobutyl)-: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.
Benzonitrile, 5-amino-2-(1-oxopropyl)-:
Benzonitrile, 5-nitro-2-(1-oxopropyl)- stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-nitro-2-propanoylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-2-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQLDIRBSJGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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